TA-1887 is a novel compound classified as an indole-N-glucoside, specifically designed as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2). This compound has garnered attention for its potential use in treating diabetes by lowering blood glucose levels through renal mechanisms. The discovery and optimization of TA-1887 suggest its significance as a therapeutic agent for managing hyperglycemia, particularly in diabetic patients.
TA-1887 was developed from the indole-N-glucoside family, which has shown promise in pharmacological applications due to their structural properties and biological activities. The classification of TA-1887 as an SGLT2 inhibitor positions it within a growing category of antihyperglycemic agents that target glucose reabsorption in the kidneys, thereby facilitating improved glycemic control in diabetic patients .
The synthesis of TA-1887 involves several key steps:
Technical details regarding reaction conditions, yields, and purification methods are critical for replicating this synthesis in laboratory settings.
TA-1887 possesses a complex molecular structure characterized by its indole core and glucoside moiety. The specific stereochemistry of TA-1887 plays a crucial role in its biological activity:
The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
TA-1887's chemical reactivity is primarily focused on its interaction with SGLT2. The compound inhibits glucose reabsorption in renal proximal tubules, leading to increased urinary glucose excretion. Key reactions include:
These interactions can be quantitatively assessed through enzyme kinetics studies and receptor binding assays .
The mechanism of action for TA-1887 involves:
Data from animal models demonstrate significant reductions in blood glucose levels and improvements in metabolic parameters following administration of TA-1887.
TA-1887 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while high-performance liquid chromatography (HPLC) can assess purity levels .
TA-1887 has several scientific applications:
SGLT2, encoded by the SLC5A2 gene, is predominantly expressed in the S1/S2 segments of the renal proximal tubule. It mediates the reabsorption of ~90% of filtered glucose through a Na⁺-dependent symport mechanism, leveraging the sodium gradient established by Na⁺/K⁺-ATPase [2] [4]. Under physiological conditions, SGLT2 reabsorbs glucose until plasma concentrations exceed ~180 mg/dL (renal threshold). However, in T2DM, this threshold elevates due to SGLT2 overexpression and heightened reabsorptive capacity, exacerbating hyperglycemia [4] [9].
Table 1: Key SGLT Isoforms in Glucose Homeostasis
Isoform | Location | Glucose Affinity | Reabsorptive Role |
---|---|---|---|
SGLT2 | Renal proximal tubule (S1/S2) | Low affinity, high capacity | 90% of filtered glucose |
SGLT1 | Renal proximal tubule (S3), intestine, heart | High affinity, low capacity | 10% of filtered glucose; intestinal glucose absorption |
The pathological upregulation of SGLT2 in diabetes establishes it as a rational therapeutic target. Inhibiting SGLT2 reduces the renal glucose threshold, enhances UGE, and ameliorates hyperglycemia without provoking hypoglycemia—a significant advantage over insulin or sulfonylureas [1] [7].
The development of SGLT2 inhibitors began with phlorizin, a natural O-glucoside isolated from apple bark in 1835. Phlorizin non-selectively inhibits both SGLT1 and SGLT2, but its clinical utility was limited by poor oral bioavailability, rapid hydrolysis by intestinal β-glucosidases, and SGLT1-mediated gastrointestinal side effects (e.g., diarrhea) [5] [9].
To overcome these limitations, structure-activity relationship (SAR) studies focused on modifying the glucoside linkage. This led to synthetic C-glucosides (e.g., dapagliflozin, canagliflozin) and N-glucosides with enhanced metabolic stability:
Table 2: Selectivity Profiles of Synthetic SGLT2 Inhibitors
Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT1/SGLT2) |
---|---|---|---|
Phlorizin | 11.2* | 6.3* | 0.6 |
Canagliflozin | 2.9–5.2 | 710–2100 | 145–400 |
TA-1887 | 1.4 | 230 | 164 |
Empagliflozin | 1.3 | 3500 | 2692 |
*Non-selective inhibition* [1] [4] [5].
TA-1887 exemplifies the strategic optimization of N-glucosides: Introduction of a 4-cyclopropylbenzyl group at R2 and fluorine at R1 yielded an IC₅₀ of 1.4 nM for SGLT2 and a selectivity ratio of 164.3—surpassing early analogs like 6a-1 (ratio=40.4) [1]. Cryo-EM structural analyses further reveal that TA-1887 stabilizes SGLT2 in an outward-open conformation, competitively blocking glucose binding while avoiding SGLT1 inhibition [5].
Molecular Structure and Target Engagement
TA-1887 (C₂₄H₂₆FNO₅; MW: 427.47 g/mol) features a 3-(4-cyclopropylbenzyl)-4-fluoroindole core linked to a β-configured D-glucopyranose moiety via an N-glycosidic bond. This configuration enables high-affinity engagement with the SGLT2 substrate-binding pocket:
Preclinical Efficacy and Mechanisms
In vivo studies demonstrate TA-1887’s robust antihyperglycemic effects:
Table 3: Key Research Findings for TA-1887 in Diabetic Models
Model System | Dose | Key Outcomes | Reference |
---|---|---|---|
SD rats | 30 mg/kg | UGE: 2,502 mg/200g BW/24h | [1] |
HF-KK mice | 3 mg/kg | ↓ Blood glucose; no ↓ food intake | [3] |
db/db mice (HF diet) | 0.01% w/w in chow | ↓ Mortality (76% vs 24% controls); ↓ cachexia | [10] |
db/db mice (HF diet) | 0.01% w/w in chow | ↓ Senescence markers (p16INK4a); ↑ insulin sensitivity | [10] |
Beyond glycemic control, TA-1887 mitigates diabetic complications:
Clinical Development Status
As of 2025, TA-1887 remains in the discovery/preclinical phase in Japan, with no registered clinical trials [6]. Its structural and pharmacological profile positions it as a template for developing next-generation SGLT2 inhibitors with dual cardiorenal benefits.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7